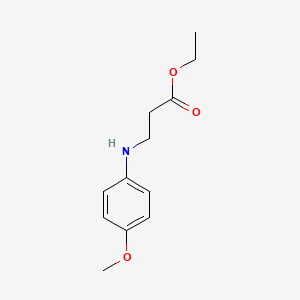

Ethyl 3-(4-methoxyanilino)propanoate

Overview

Description

Ethyl 3-(4-methoxyanilino)propanoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of propanoic acid and features an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-methoxyanilino)propanoate can be synthesized through the esterification of 3-(4-methoxyanilino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyanilino)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-(4-methoxyanilino)propanoic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Aqueous acid or base (e.g., HCl or NaOH) can be used to hydrolyze the ester.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

Hydrolysis: 3-(4-methoxyanilino)propanoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(4-methoxyanilino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyanilino)propanoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Ethyl 3-(4-methoxyanilino)propanoate can be compared with other esters and anilino derivatives:

Ethyl propanoate: A simpler ester with similar hydrolysis properties.

3-(4-methoxyanilino)propanoic acid: The acid precursor of the ester.

Ethyl 3-(4-aminosulfonyl)phenylpropanoate: Another ester with different functional groups and biological activities.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and potential biological activities make it a valuable subject of study in both academic and industrial research.

Biological Activity

Ethyl 3-(4-methoxyanilino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its biological effects.

Chemical Structure and Properties

This compound features a propanoate backbone with a para-methoxyaniline moiety. The presence of the methoxy group is believed to enhance the compound's lipophilicity, potentially improving its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate biochemical pathways through:

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction: The compound can bind to certain receptors, affecting signal transduction pathways and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antimicrobial activity of this compound against selected microorganisms.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells.

- Cell Lines Tested:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest at G2/M phase |

| A549 | 20 | Inhibition of proliferation |

Table 2: Cytotoxicity profile of this compound in various cancer cell lines.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents.

Investigation into Anticancer Mechanisms

Another study focused on the anticancer mechanisms of this compound in breast cancer cells. Researchers found that treatment with the compound led to increased levels of reactive oxygen species (ROS), which triggered apoptosis through the mitochondrial pathway. This finding highlights the potential for this compound in cancer therapy.

Properties

IUPAC Name |

ethyl 3-(4-methoxyanilino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(14)8-9-13-10-4-6-11(15-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJKQYOXVNMLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381246 | |

| Record name | ethyl 3-(4-methoxyanilino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63767-58-8 | |

| Record name | ethyl 3-(4-methoxyanilino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.